molecular formula C13H12ClN3O B5749799 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B5749799
M. Wt: 261.70 g/mol
InChI Key: IJXWVMXFQBODTA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic compound featuring a urea core flanked by a 2-chlorophenyl group and a 2-picolyl group. This structure places it within a class of nitrogen and oxygen-containing heterocycles that show significant promise in industrial and pharmacological research, particularly due to their electron-donating capacity and potential to form multiple hydrogen bonds. While direct studies on this specific compound are limited, its structural analogs demonstrate high-value research applications. In materials science, closely related N-heterocyclic urea (NHU) derivatives have been identified as robust corrosion inhibitors for mild steel in acidic environments like 1 M HCl . The adsorption of these compounds on metal surfaces, facilitated by nitrogen and oxygen atoms, effectively creates a protective barrier, significantly mitigating corrosion through both physical and chemical interaction mechanisms . In the realm of medicinal chemistry, the 1-aryl-3-(heteroarylalkyl)urea scaffold is a recognized pharmacophore. For instance, structurally similar 1-aryl-3-(1-acylpiperidin-4-yl)urea compounds have been developed as potent inhibitors of the soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and neuropathic pain conditions . The presence of the chlorophenyl moiety and the pyridylmethyl group in this compound suggests a potential for similar bioactivity, making it a candidate for hit-to-lead optimization in drug discovery programs. Researchers can leverage this chemical entity to explore structure-activity relationships (SAR), develop novel inhibitors for enzymatic targets, or design new protective coatings for industrial metals.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-11-6-1-2-7-12(11)17-13(18)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXWVMXFQBODTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with pyridin-2-ylmethanamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis

The urea linkage undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces 2-chloroaniline and pyridin-2-ylmethylamine with CO₂ release.

  • Basic hydrolysis : Yields ammonium salts and carbamate intermediates.

Conditions :

  • Acidic: 6M HCl, reflux, 6–8 hours.

  • Basic: 2M NaOH, 80°C, 4 hours.

Oxidation

The pyridine ring can be oxidized to form N-oxides:
Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Yield : 65–78% under optimized conditions.

Nucleophilic Aromatic Substitution

The chlorophenyl group participates in SNAr reactions:
Example : Reaction with sodium methoxide (NaOMe) in DMF replaces chlorine with methoxy groups.
Conditions : 120°C, 12 hours, 52% yield.

Functionalization of the Pyridine Ring

The pyridinylmethyl group undergoes:

  • Alkylation : With alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃.

  • Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ .

Key Reagents and Conditions

Reaction TypeReagents/CatalystsSolventTemperature/TimeYield (%)
Hydrolysis (Acidic)6M HClWaterReflux, 6–8 hrs85–92
Oxidationm-CPBA, H₂O₂CH₂Cl₂25°C, 2–4 hrs65–78
SNArNaOMeDMF120°C, 12 hrs52
AlkylationCH₃I, K₂CO₃Acetonitrile80°C, 6 hrs70
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Dioxane100°C, 24 hrs60–75

Major Reaction Products

Starting MaterialReactionProductApplication/Note
1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)ureaAcidic Hydrolysis2-Chloroaniline + Pyridin-2-ylmethylaminePrecursor for polymer synthesis
OxidationN-Oxide derivativeEnhances solubility
SNAr with NaOMeMethoxy-substituted arylureaBioactive intermediate
Suzuki CouplingBiaryl-functionalized ureaPotential kinase inhibitor

Stability and Reactivity Insights

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH < 3 or > 10.

  • Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO₂.

  • Solvent Effects :

    • High solubility in polar aprotic solvents (DMF, DMSO) facilitates reactions.

    • Limited solubility in water (<0.1 mg/mL) necessitates organic media .

Scientific Research Applications

Synthesis of 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with pyridine derivatives under controlled conditions. The general reaction scheme can be represented as follows:

2 Chlorobenzoyl chloride+Pyridine derivative1 2 Chlorophenyl 3 pyridin 2 ylmethyl urea\text{2 Chlorobenzoyl chloride}+\text{Pyridine derivative}\rightarrow \text{1 2 Chlorophenyl 3 pyridin 2 ylmethyl urea}

This method allows for the introduction of various substituents on the pyridine ring, leading to a library of derivatives that can be screened for biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), MCF7 (breast cancer), and U87 MG (glioblastoma).
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
Cell Line IC50 Value (µM)
A5493.90
HCT1164.20
MCF75.10
U87 MG6.00

These results suggest that the compound could serve as a lead for further development as an anticancer agent.

Case Study 1: Evaluation Against Lung Cancer

In a study published by MDPI, researchers synthesized a series of urea derivatives, including this compound, and evaluated their antiproliferative effects against A549 cells. The study reported:

  • Methodology : MTT assay was employed to determine cell viability post-treatment.
  • Findings : The compound significantly reduced cell viability compared to untreated controls, supporting its potential as a therapeutic agent for lung cancer.

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of various urea derivatives, including those with pyridine moieties. The findings indicated:

  • Modifications : Alterations in the substituents on the pyridine ring enhanced biological activity.
  • : The optimal configuration for maximum activity was identified, providing insights for future drug design.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea involves its interaction with molecular targets within biological systems. The chlorophenyl and pyridinylmethyl groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various pathways, leading to its observed biological effects. For instance, it may inhibit specific enzymes or receptors, thereby altering cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea with analogous urea derivatives, focusing on structural modifications, physicochemical properties, and biological implications.

Substituent Variations and Molecular Features

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features References
This compound 2-Chlorophenyl, pyridin-2-ylmethyl ~277.75 (estimated) Base structure with urea linkage; pyridine enhances π-π interactions.
R2 Adamantane, pyrazolidine, fluorophenyl Not reported Bulky adamantane group improves metabolic stability; fluorophenyl increases lipophilicity. [2]
7n Trifluoromethyl, thioether, methoxy-pyridyl Not reported Thioether linker enhances flexibility; trifluoromethyl improves electronegativity. [3]
5e Trifluoromethyl, methylpyridine 366.12 Methylpyridine and trifluoromethyl groups enhance anticancer activity. [4]
17c 1,3,4-Oxadiazole, chromene, morpholino Not reported Oxadiazole and chromene contribute to π-stacking; morpholino improves solubility. [5]
Epoxiconazole Triazole, epoxide, chlorophenyl 329.77 Broad-spectrum fungicide; triazole ring enables metal coordination. [6]

Spectroscopic and Analytical Data

  • IR Spectroscopy : Urea derivatives show characteristic NH (~3160 cm⁻¹) and carbonyl (1660–1675 cm⁻¹) stretches, as seen in 17c .
  • HRMS : 5e’s molecular ion [M+H]⁺ at m/z 366.12405 confirms its structure .

Key Findings and Implications

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., –CF₃ in 5e and 7n) enhance binding to hydrophobic pockets .
  • Heterocyclic Linkers (e.g., oxadiazole in 17c) improve structural rigidity and interaction with biological targets .

Biological Relevance :

  • Fluorinated and chlorinated aryl groups are critical for activity in both pharmaceuticals (e.g., 5e) and agrochemicals (e.g., epoxiconazole) .

Synthetic Challenges :

  • Moderate yields (62–69%) suggest room for optimization in urea-forming reactions .

Biological Activity

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with pyridin-2-ylmethylamine in the presence of a base. The resulting urea derivatives can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity.

Antiproliferative Effects

Research has shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung), HCT-116 (colon), and PC-3 (prostate) cells. The compound has been evaluated using the MTT assay to determine cell viability and calculate IC50 values.

CompoundCell LineIC50 (μM)
This compoundA5491.53 ± 0.46
This compoundHCT-1161.11 ± 0.34
This compoundPC-31.98 ± 1.27

The compound's activity was found to be comparable to that of established anticancer drugs like sorafenib, indicating its potential as a lead compound for further development .

The mechanism by which this compound induces antiproliferative effects involves apoptosis induction and cell cycle arrest at the G1 phase. Flow cytometry analyses have confirmed these findings, suggesting that the compound disrupts normal cellular functions leading to programmed cell death .

Antibacterial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound may also possess antibacterial activity against various pathogens. For instance, it demonstrated effectiveness against E. faecalis and P. aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of similar urea derivatives, providing insights into structure-activity relationships (SAR). For example, modifications in the aromatic ring or substitution patterns significantly influence the biological efficacy of these compounds .

Notable Research Findings

  • Apoptosis Induction : A study highlighted that certain derivatives could induce apoptosis in A549 cells in a concentration-dependent manner, emphasizing the importance of structural modifications for enhanced activity .
  • Molecular Docking Studies : Computational studies have predicted strong interactions between the urea moiety and key residues in target proteins such as BRAF kinase, supporting its role as a potential inhibitor in cancer treatment .

Q & A

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea, and how can reaction conditions be optimized?

A common approach involves coupling 2-chlorophenyl isocyanate with 2-(aminomethyl)pyridine under reflux in anhydrous dichloromethane. Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity . Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm urea bond formation (e.g., IR absorption at ~1650–1700 cm1^{-1} for carbonyl stretch) . For process optimization, factorial design (e.g., varying catalyst loading, temperature) coupled with response surface methodology can identify ideal conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

  • 1H^1H-NMR : Peaks at δ 8.5–9.0 ppm (pyridyl protons) and δ 6.5–7.5 ppm (aromatic chlorophenyl protons) confirm structural motifs .
  • IR Spectroscopy : Urea carbonyl stretch (~1680 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • HPLC-MS : To assess purity and molecular ion ([M+H]+^+) .
    Consistent solvent selection (e.g., DMSO-d6_6 for NMR) minimizes artifacts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer activity : MTT assay using cancer cell lines (e.g., HepG2, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphatases, given urea’s hydrogen-bonding capacity .
  • Cytotoxicity controls : Normal cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can computational methods elucidate the interaction mechanisms of this compound with biological targets?

  • Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina. Focus on urea’s hydrogen bonds with catalytic lysine residues .
  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions, guiding SAR studies .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

  • Pyridyl substitution : Replacing 2-pyridyl with 4-pyridyl (as in ) alters steric hindrance, affecting binding pocket accessibility .
  • Chlorophenyl position : 2-chloro vs. 3-chloro substitution () modulates electronic effects (Hammett σ values) and solubility .
  • Methylation : Adding methyl groups to the pyridine ring () enhances lipophilicity (logP), improving membrane permeability .

Q. How can contradictory data in biological assays be resolved?

  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} variability across cell lines) to identify confounding variables (e.g., serum concentration) .
  • Dose-response refinement : Use Hill slope analysis to distinguish non-specific cytotoxicity from target-mediated effects .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. What advanced techniques optimize reaction scalability and reproducibility?

  • Flow chemistry : Continuous synthesis minimizes batch variability and improves heat transfer for exothermic steps .
  • Process analytical technology (PAT) : In-line IR monitoring ensures real-time reaction control .
  • Design of Experiments (DoE) : Screen factors (e.g., solvent, catalyst) via Plackett-Burman design to rank their impact on yield .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueObserved SignalInterpretationReference
1H^1H-NMRδ 8.5–9.0 (m, 2H)Pyridyl protons
IR1680 cm1^{-1}Urea C=O stretch
HPLC-MS[M+H]+^+ = 290.1 m/zMolecular ion confirmation

Q. Table 2. Comparative Bioactivity of Structural Analogues

Compound ModificationIC50_{50} (μM)Selectivity Index (HEK293 vs. MCF-7)Reference
2-Chlorophenyl derivative12.3 ± 1.28.5
3-Chlorophenyl analogue28.7 ± 2.13.2
4-Methoxy-pyridyl variant>50N/A

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